N-cyclopropyl-2-hydroxyacetamide
Overview
Description
N-cyclopropyl-2-hydroxyacetamide: is an organic compound characterized by the presence of a cyclopropyl group attached to the nitrogen atom and a hydroxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
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Cyclopropylamine Route
Starting Materials: Cyclopropylamine and glyoxylic acid.
Reaction Conditions: The reaction typically occurs in an aqueous medium at room temperature. Cyclopropylamine reacts with glyoxylic acid to form N-cyclopropyl-2-hydroxyacetamide through a condensation reaction.
Procedure: Cyclopropylamine is added to a solution of glyoxylic acid under stirring. The mixture is allowed to react for several hours, followed by purification through recrystallization or chromatography.
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Cyclopropyl Isocyanate Route
Starting Materials: Cyclopropyl isocyanate and glycolic acid.
Reaction Conditions: This reaction is carried out in an organic solvent such as dichloromethane at low temperatures.
Procedure: Cyclopropyl isocyanate is slowly added to a solution of glycolic acid in dichloromethane. The reaction mixture is stirred at low temperature until completion, followed by purification.
Industrial Production Methods
Industrial production of this compound typically involves the cyclopropylamine route due to its simplicity and cost-effectiveness. Large-scale synthesis is carried out in batch reactors with controlled temperature and pH to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Mild to moderate temperatures in aqueous or organic solvents.
Products: Oxidation of the hydroxy group can lead to the formation of N-cyclopropyl-2-oxoacetamide.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Typically carried out in anhydrous solvents at low temperatures.
Products: Reduction can convert the amide group to an amine, yielding N-cyclopropyl-2-hydroxyethylamine.
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Substitution
Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Conditions: Reactions are performed under anhydrous conditions.
Products: Substitution of the hydroxy group can produce N-cyclopropyl-2-chloroacetamide.
Scientific Research Applications
Chemistry
N-cyclopropyl-2-hydroxyacetamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural features suggest it could be modified to enhance its pharmacological properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and resins.
Mechanism of Action
The mechanism by which N-cyclopropyl-2-hydroxyacetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group can enhance binding affinity and specificity, while the hydroxyacetamide moiety can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2-oxoacetamide: Similar structure but with an oxo group instead of a hydroxy group.
N-cyclopropyl-2-hydroxyethylamine: Similar structure but with an amine group instead of an amide group.
N-cyclopropyl-2-chloroacetamide: Similar structure but with a chloro group instead of a hydroxy group.
Uniqueness
N-cyclopropyl-2-hydroxyacetamide is unique due to the presence of both the cyclopropyl and hydroxyacetamide groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.
Properties
IUPAC Name |
N-cyclopropyl-2-hydroxyacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-3-5(8)6-4-1-2-4/h4,7H,1-3H2,(H,6,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMWWSWVOOAADG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1011573-71-9 | |
Record name | N-cyclopropyl-2-hydroxyacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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